2-Bromo-6-fluorobenzoic acid
Overview
Description
2-Bromo-6-fluorobenzoic acid is an aromatic compound that belongs to the class of halogenated benzoic acids. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and material science. Their physical and chemical properties are influenced significantly by the presence of halogen atoms, which can alter their reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of halogenated benzoic acids can involve several steps, including bromination, hydrolysis, diazotization, and deamination. For example, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through these steps achieved an overall yield of 38% and a purity of 99.202% (HPLC) (Zhou Peng-peng, 2013). These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-6-fluorobenzoic acid, emphasizing the importance of optimized conditions for bromination and hydrolysis.
Molecular Structure Analysis
The structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, influencing the electronic distribution and spatial arrangement. The molecular structure directly affects the compound's reactivity and interactions. Although specific molecular structure analysis of 2-Bromo-6-fluorobenzoic acid is not provided, studies on similar compounds suggest significant impacts of halogen substitution on molecular properties and behavior.
Chemical Reactions and Properties
Halogenated benzoic acids undergo various chemical reactions, including deprotonation, lithiation adjacent to the carboxylate, and free radical reactions. These reactions are influenced by the nature and position of the halogen substituents. For instance, the deprotonation of 2-fluorobenzoic acid leads to specific lithiation at the 3-position, showing the influence of the fluorine atom on reactivity (Frédéric Gohier et al., 2003).
Scientific Research Applications
Synthesis and Chemical Transformation
2-Bromo-6-fluorobenzoic acid is involved in various synthetic and chemical transformation processes. It serves as a precursor or intermediate in the synthesis of diverse chemical compounds. For instance, its derivatives, like 3-Bromo-2-fluorobenzoic acid, are synthesized from 2-amino-6-fluorobenzonitrile through a process involving bromination, hydrolysis, diazotization, and deamination. This synthesis method is noted for its low cost and suitability for industrial-scale production (Zhou, 2013).
Interaction with Organolithium Reagents
The compound also demonstrates unique selectivity in reactions with organolithium reagents. For example, the exposure of related compounds like 2-fluorobenzoic acid to organolithium leads to specific lithiation, which is crucial in organic synthesis. The outcomes of these reactions are essential for understanding the chemical behavior of halogenated benzoic acids and their applications in synthetic chemistry (Gohier et al., 2003).
Adsorption Studies
Studies on adsorption behaviors of 2-substituted benzoic acids, including 2-fluorobenzoic acid, provide insights into their interaction with metal surfaces, which is significant in electrochemistry and materials science. These studies involve examining how these compounds adsorb onto surfaces like gold electrodes, shedding light on their potential applications in sensor technology and surface chemistry (Ikezawa et al., 2006).
Biological Degradation
Biological degradation studies involving compounds like 2-bromo-, 2-chloro-, and 2-fluorobenzoate reveal their potential biodegradability and interactions with microorganisms. Pseudomonas putida, for instance, can utilize these compounds as carbon and energy sources, indicating potential applications in bioremediation and environmental cleanup (Engesser & Schulte, 1989).
Application in Metal-Organic Frameworks
The use of 2-fluorobenzoic acid in the synthesis of metal-organic frameworks (MOFs) showcases its utility in material science. It acts as a modulator in the preparation of rare-earth clusters within MOFs, impacting the structural and functional properties of these advanced materials (Vizuet et al., 2021).
Groundwater Tracing
Derivatives of 2-bromo-6-fluorobenzoic acid have been explored as nonreactive tracers in soil and groundwater studies. Their behavior in various hydrological conditions provides valuable data for environmental monitoring and assessment of water movement in porous media (Bowman & Gibbens, 1992).
Safety And Hazards
2-Bromo-6-fluorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
2-Bromo-6-fluorobenzoic acid can be used as a chiral drug molecule and an intermediate in organic synthesis . The bromine atom on the benzene ring can undergo Suzuki coupling to connect another phenyl group . The carboxyl group on the benzene ring can be converted into hydroxyl, aldehyde, amide, and other active functional groups .
properties
IUPAC Name |
2-bromo-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZJVAIZVUWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307156 | |
Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorobenzoic acid | |
CAS RN |
2252-37-1 | |
Record name | 2252-37-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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